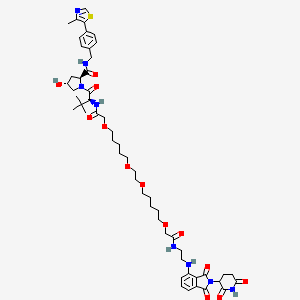
PROTAC CRBN Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that comprises a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group . It is a cereblon (CRBN) degrader .
Synthesis Analysis
The synthesis of PROTAC molecules like PROTAC CRBN Degrader-1 involves the creation of a heterobifunctional small molecule. This molecule consists of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .
Molecular Structure Analysis
The molecular structure of PROTAC CRBN Degrader-1 includes a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group .
Chemical Reactions Analysis
The chemical reaction involved in the functioning of PROTAC CRBN Degrader-1 is the ubiquitination and subsequent degradation of the target protein by the ubiquitin–proteasome system .
Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC CRBN Degrader-1 include a molecular weight of 1061.25 and a formula of C53H72N8O13S . It appears as a solid and its color ranges from light yellow to yellow .
Wissenschaftliche Forschungsanwendungen
Target Identification and Validation
PROTACs, including PROTAC CRBN Degrader-1, have become an essential tool for target identification and validation . They have led researchers to focus on developing chemical biology tool properties due to their unique operating mechanism and protein dynamic regulatory properties . For example, a study designed and synthesized the PROTAC molecule, evodiamine, and identified REXO4 as a potential target .
Drug Repurposing
PROTAC technology has been used for drug repurposing . This involves finding new uses for existing drugs, which can save time and resources compared to developing new drugs from scratch .
Overcoming Drug Resistance
PROTACs have great potential in overcoming drug resistance . Drug resistance is a major dilemma in clinical practice, and PROTACs can help overcome this by degrading the target proteins .
Targeting Undruggable Targets
PROTACs are gaining increasing attention in the treatment of various diseases because they can target “undruggable” targets . These are proteins that cannot be targeted by traditional small molecule drugs .
Epigenetic Protein Degraders
PROTACs have been used as epigenetic protein degraders . Epigenetic proteins play major roles in cell growth, development, and differentiation by dynamically regulating gene transcription and ensuring genomic stability .
Investigation of TCR Signaling
A study discovered a bona fide HPK1-PROTAC degrader, which provided a potential tool for further HPK1 investigation in TCR signaling . This shows the potential of PROTACs in investigating the scaffolding roles of various proteins .
Wirkmechanismus
Target of Action
PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that targets the protein cereblon (CRBN) for degradation . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system (UPS), a cellular process responsible for protein degradation . The primary role of CRBN is to recognize and bind to specific proteins, marking them for degradation .
Mode of Action
The mechanism of action of PROTAC CRBN Degrader-1 involves the formation of a ternary complex between the target protein, the degrader, and an E3 ligase component . This complex formation results in the ubiquitination of the target protein, marking it for degradation by the UPS . The PROTAC molecule consists of a ligand that recruits and binds to CRBN, a linker, and another ligand that binds to the target protein for degradation . The simultaneous binding of the target protein and the E3 ligase by the PROTAC induces ubiquitylation of the target protein and its subsequent degradation by the UPS .
Biochemical Pathways
The biochemical pathway involved in the action of PROTAC CRBN Degrader-1 is the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are damaged, unfolded, and useless . The ubiquitin molecule is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reactions involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .
Pharmacokinetics
Some PROTAC molecules have been reported to be orally bioavailable and demonstrate superior degradation and anti-tumor activity compared to traditional inhibitors . They can be administered effectively at very low dosages, even with infrequent dosing .
Result of Action
The result of PROTAC CRBN Degrader-1 action is the degradation of the target protein, CRBN. This degradation is achieved through the ubiquitin-proteasome system, leading to a decrease in the concentration of the target protein within the cell . The degradation of the target protein can have various molecular and cellular effects, depending on the specific role and function of the target protein.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCAXDTKNFUCR-CTMFSBKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N8O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC CRBN Degrader-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

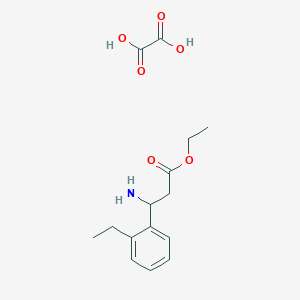
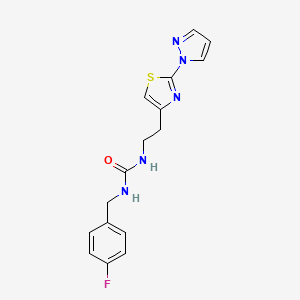
![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)
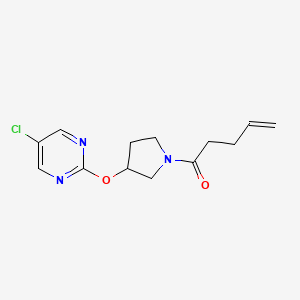
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)
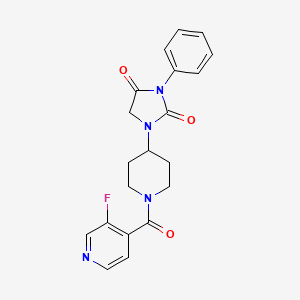

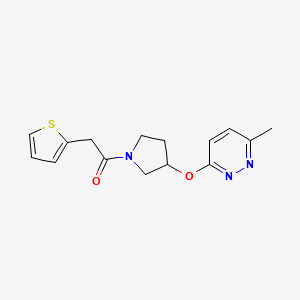
![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)
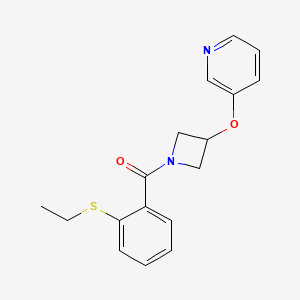
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)